5,6-Dehydrogensenoside Rd

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

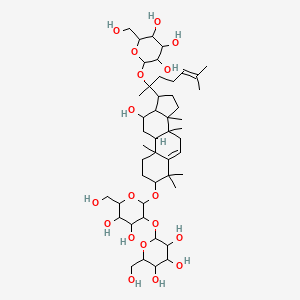

5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant, specifically from the roots of Panax notoginseng. It belongs to the class of dammarane-type saponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5,6-Dehydrogensenoside Rd is typically isolated from the dried roots of Panax notoginseng. The extraction process involves using methanol to obtain the glycosidic fraction, which is then subjected to various chromatographic techniques to purify the compound . The structure of this compound is elucidated using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .

Industrial Production Methods: While the primary method of obtaining this compound is through extraction from natural sources, there is ongoing research into developing more efficient synthetic routes for large-scale production. These methods aim to optimize yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dehydrogensenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Aplicaciones Científicas De Investigación

5,6-Dehydrogensenoside Rd has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the structure-activity relationships of dammarane-type saponins.

Biology: The compound is investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.

Medicine: Research focuses on its therapeutic potential, particularly in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: It is explored for its use in developing new pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The mechanism of action of 5,6-Dehydrogensenoside Rd involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and modulating the activity of inflammatory enzymes.

Antioxidant Mechanisms: Scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Anti-tumor Effects: Inducing apoptosis in cancer cells and inhibiting tumor growth by modulating signaling pathways involved in cell proliferation and survival

Comparación Con Compuestos Similares

5,6-Dehydrogensenoside Rd is unique among dammarane-type saponins due to its specific structural features and biological activities. Similar compounds include:

5,6-Dehydrogensenoside Rb1: Another dammarane-type saponin isolated from Panax notoginseng, known for its anti-inflammatory and anti-cancer properties.

Ginsenoside Rg3: A well-studied saponin with potent anti-cancer and neuroprotective effects.

Ginsenoside Rh2: Recognized for its immunomodulatory and anti-tumor activities.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of this compound.

Actividad Biológica

5,6-Dehydrogensenoside Rd is a triterpenoid compound belonging to the ginsenoside family, primarily isolated from various species of ginseng. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail its mechanisms of action, pharmacological effects, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its protopanaxadiol structure. Its unique chemical properties contribute to its bioactivity:

- Chemical Formula: C30H52O9

- Molecular Weight: 532.73 g/mol

- CAS Number: 1268459-68-2

The biological activity of this compound involves several mechanisms:

- Cell Proliferation and Migration: It promotes the proliferation and migration of human umbilical vein endothelial cells (HUVECs), which are crucial for vascular health and repair.

- Biochemical Pathways: This compound activates key signaling pathways such as Akt/mTOR and MAPK/ERK, which are involved in cell survival and growth.

- Bile Acid Metabolism: It plays a significant role in bile acid metabolism, influencing cholesterol levels and liver function, particularly in conditions like nonalcoholic fatty liver disease (NAFLD) .

Pharmacological Effects

Research has demonstrated several pharmacological effects attributed to this compound:

- Anti-inflammatory Activity: The compound exhibits anti-inflammatory properties that can mitigate chronic inflammation associated with various diseases.

- Cholesterol-Lowering Effects: In animal models, it has been shown to significantly reduce serum total cholesterol levels and hepatic bile acid concentrations .

- Hepatoprotective Effects: It protects against liver steatosis induced by high-fat diets, indicating its potential use in managing NAFLD.

Research Findings

A variety of studies have explored the biological activity of this compound:

Case Studies

Case Study: Nonalcoholic Fatty Liver Disease (NAFLD)

A recent case study involved a cohort of male C57BL/6J mice fed a high-fat diet. After administration of this compound for eight weeks, significant improvements were observed in liver health markers and lipid profiles. The treated group exhibited a marked decrease in hepatic fat accumulation compared to controls.

Case Study: Cardiovascular Health

In another study focusing on cardiovascular health, patients with elevated cholesterol levels were supplemented with ginseng extracts containing this compound. Results indicated a notable decrease in LDL cholesterol and an increase in HDL cholesterol after three months of treatment.

Conclusion and Future Directions

This compound presents promising biological activities that warrant further investigation. Its effects on cell proliferation, inflammation, and lipid metabolism highlight its potential as a therapeutic agent for cardiovascular diseases and metabolic disorders such as NAFLD. Future research should focus on clinical trials to establish effective dosing regimens and explore the compound's safety profile.

Propiedades

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYHYIXFUOUIHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.